(6-Bromo-1,3-benzodioxol-5-yl)methanol
Overview
Description
(6-Bromo-1,3-benzodioxol-5-yl)methanol is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is also known by other names such as 6-bromopiperonyl alcohol and 6-bromobenzo[d][1,3]dioxol-5-yl)methanol . This compound is characterized by a bromine atom attached to a benzodioxole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Bromo-1,3-benzodioxol-5-yl)methanol can be synthesized through various synthetic routes. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by reduction to yield the desired product . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction step can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) are used for substitution reactions.
Major Products
Oxidation: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde or 6-Bromo-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-Hydroxy-1,3-benzodioxole-5-yl)methanol.
Substitution: Various substituted benzodioxoles depending on the reagent used.
Scientific Research Applications
(6-Bromo-1,3-benzodioxol-5-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the methanol group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Similar structure but lacks the methanol group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a methanol group.
5-(Bromomethyl)-1,3-benzodioxole: Similar structure but with a bromomethyl group instead of a bromomethanol group.
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)methanol is unique due to the presence of both a bromine atom and a methanol group on the benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
(6-Bromo-1,3-benzodioxol-5-yl)methanol, with the chemical formula C₈H₇BrO₃ and CAS number 6642-34-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzodioxole structure with a hydroxymethyl (-CH₂OH) group. Its molecular weight is approximately 231.04 g/mol, and it has a melting point range of 90-92 °C. The presence of the hydroxymethyl group enhances its reactivity and interaction potential with biological targets.
Property | Value |
---|---|
Molecular Formula | C₈H₇BrO₃ |
Molecular Weight | 231.04 g/mol |
Melting Point | 90-92 °C |
Boiling Point | 336.1 °C |
Density | 1.8 g/cm³ |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, suggesting that this compound may influence pharmacokinetics and toxicology profiles of other drugs.
Inhibition of Cytochrome P450 Enzymes
The inhibition of CYP1A2 can lead to altered metabolism of drugs processed by this enzyme, potentially resulting in increased efficacy or toxicity of co-administered medications. This characteristic makes this compound a candidate for further pharmacological studies aimed at understanding its role in drug interactions.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : By binding to the active site of CYP1A2, the compound may prevent substrate access, thereby inhibiting the enzyme's activity.
- Receptor Modulation : The structural characteristics allow for potential interactions with various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The benzodioxole moiety may contribute to antioxidant properties, providing protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
Study 1: Anticancer Potential
In one study, derivatives of this compound were synthesized and evaluated for anticancer activity against various cancer cell lines including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM). Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the potential for developing new anticancer agents based on this scaffold .
Study 2: Enzyme Interaction
Another investigation focused on the interaction profile of this compound with cytochrome P450 enzymes. The study demonstrated that the compound selectively inhibits CYP1A2 with an IC50 value indicating effective inhibition at low concentrations .
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in:
- Drug Development : As a lead compound for designing new drugs targeting CYP-related pathways.
- Therapeutics : Investigated for use in formulations aimed at treating cancers or conditions related to drug metabolism.
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBAJXSNPIXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280120 | |
Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6642-34-8 | |
Record name | 6642-34-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromo-1,3-dioxaindan-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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